

# Introduction to Hematopoietic Progenitor Kinase 1 (HPK1)

Author: BenchChem Technical Support Team. Date: December 2025



Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[1][2] It functions as a critical negative regulator of immune responses.[1][3] Within the cancer-immunity cycle, HPK1 dampens signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby attenuating immune cell activation, proliferation, and cytokine production.[1][4][5][6]

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[5][7][8] This phosphorylation event leads to the proteasomal degradation of SLP-76, which in turn weakens the signal transduction required for a robust anti-tumor immune response.[7] The demonstrated ability of HPK1 knockout or kinase-dead models to enhance T-cell signaling and inhibit tumor growth has established HPK1 as a compelling therapeutic target in immuno-oncology.[2][6][7] Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate anti-tumor immunity.[6][9]

# **Hpk1-IN-55**: A Potent and Selective HPK1 Inhibitor

**Hpk1-IN-55** (also referred to as compound 19 in some literature) is a potent, selective, and orally active small molecule inhibitor of HPK1.[10] Its high affinity and specificity make it a valuable tool for studying the therapeutic potential of HPK1 inhibition. **Hpk1-IN-55** has been shown to effectively block HPK1 enzymatic activity, engage the target in cellular contexts, and



produce downstream functional effects consistent with the reversal of HPK1-mediated immune suppression.[10]

# **Data Presentation: Quantitative Analysis**

The following tables summarize the key quantitative data for **Hpk1-IN-55**, detailing its binding affinity, cellular activity, and in vivo target engagement.

Table 1: Biochemical and Cellular Activity of Hpk1-IN-55

| Parameter             | Assay Type                      | Cell/System                   | Value                  | Reference |
|-----------------------|---------------------------------|-------------------------------|------------------------|-----------|
| IC50                  | HPK1<br>Enzymatic<br>Inhibition | Biochemical                   | <0.51 nM               | [10]      |
| Kinase<br>Selectivity | GCK-like kinase                 | Biochemical                   | >637-fold vs.<br>HPK1  | [10]      |
|                       | LCK                             | Biochemical                   | >1022-fold vs.<br>HPK1 | [10]      |
| EC50                  | IL-2 Secretion                  | Human PBMCs                   | 43.3 nM                | [10]      |
|                       | IL-2 Release                    | Purified Human<br>Pan T-cells | 38.8 nM                | [10]      |
|                       | IFN-γ Release                   | Purified Human<br>Pan T-cells | 49.2 nM                | [10]      |

| Proliferation | T-cell Proliferation | Purified Human Pan T-cells | Increased proliferation (0.00457-10  $\mu$ M) |[10] |

Table 2: In Vivo Target Engagement of **Hpk1-IN-55** 



| Animal Model                                 | Dosing Regimen  | Key Finding                                              | Reference |
|----------------------------------------------|-----------------|----------------------------------------------------------|-----------|
| Balb/c mice with<br>CT26 colorectal<br>tumor | 10 and 30 mg/kg | >50% inhibition of pSLP76 in the spleen for over 6 hours | [10]      |
| Balb/c mice with CT26 colorectal tumor       | 3 mg/kg         | Did not achieve<br>sustained pSLP76<br>reduction         | [10]      |

| Balb/c mice with CT26 colorectal tumor | 1.5-12 mg/kg (p.o., b.i.d, 5 weeks) | Demonstrated good target engagement and anti-tumor effects [10] |

# **Signaling Pathways and Experimental Workflows**

Visual diagrams are provided below to illustrate the HPK1 signaling cascade and the logical workflow for inhibitor evaluation.





#### Click to download full resolution via product page

HPK1 signaling pathway in T-cell activation.



#### Click to download full resolution via product page

Workflow for evaluating an HPK1 inhibitor.





Click to download full resolution via product page

Logical flow from binding affinity to function.



## **Experimental Protocols**

Detailed methodologies for key assays used to characterize **Hpk1-IN-55** are outlined below. These protocols are synthesized from standard practices described in the cited literature.[2][7] [8][11]

## **Biochemical HPK1 Kinase Inhibition Assay (TR-FRET)**

Objective: To determine the in vitro potency (IC50) of **Hpk1-IN-55** against purified HPK1 enzyme.

Principle: This time-resolved fluorescence energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by HPK1. A europium-labeled antiphosphoserine antibody binds to the phosphorylated peptide, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate, which results in a FRET signal.

#### Materials:

- Recombinant human HPK1 enzyme
- Biotinylated peptide substrate (e.g., based on SLP-76 sequence)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, Brij-35)
- Hpk1-IN-55 (serial dilutions)
- Europium-labeled anti-phosphoserine antibody
- Streptavidin-APC
- Stop/Detection buffer (contains EDTA to chelate Mg2+ and stop the reaction)
- Low-volume 384-well assay plates
- · TR-FRET compatible plate reader

#### Method:



- Prepare serial dilutions of Hpk1-IN-55 in DMSO and then dilute into the kinase reaction buffer.
- Add 2.5 μL of the diluted inhibitor or DMSO (vehicle control) to the assay plate wells.
- Add 2.5 μL of a solution containing the HPK1 enzyme and the biotinylated peptide substrate to each well.
- Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 5 μL of ATP solution to each well.
- Incubate the reaction for 1-2 hours at room temperature.
- Stop the reaction by adding 10  $\mu$ L of the Stop/Detection buffer containing the Eu-antibody and Streptavidin-APC.
- Incubate for 1 hour at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring emission at both donor (Eu) and acceptor (APC) wavelengths.
- Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Cellular Target Engagement: pSLP-76 Inhibition Assay**

Objective: To measure the ability of **Hpk1-IN-55** to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Principle: Human peripheral blood mononuclear cells (PBMCs) are treated with the inhibitor and then stimulated via the T-cell receptor. The level of phosphorylated SLP-76 (pSLP-76) at the Ser376 site is measured, typically by flow cytometry or a sensitive ELISA.

#### Materials:

Cryopreserved human PBMCs



- RPMI-1640 culture medium with 10% FBS
- Hpk1-IN-55 (serial dilutions)
- T-cell stimulation reagent (e.g., anti-CD3/anti-CD28 antibodies)
- Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm)
- Fluorescently-conjugated antibody against pSLP-76 (Ser376)
- Flow cytometer

#### Method:

- Thaw and culture human PBMCs overnight.
- Plate the cells (e.g., 1x10^6 cells/well) in a 96-well plate.
- Pre-treat the cells with serial dilutions of **Hpk1-IN-55** or DMSO control for 1-2 hours.
- Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
- Immediately fix the cells by adding a fixation buffer to stop all enzymatic activity.
- Permeabilize the cells to allow intracellular antibody staining.
- Stain the cells with the fluorescently-conjugated anti-pSLP-76 antibody.
- Wash the cells to remove unbound antibody.
- Acquire data on a flow cytometer, gating on the T-cell population.
- Determine the median fluorescence intensity (MFI) of the pSLP-76 signal for each condition.
- Plot the percentage of pSLP-76 inhibition against inhibitor concentration to calculate the EC50 value.



## Functional Assay: Cytokine Release (IL-2/IFN-y)

Objective: To assess the downstream functional consequence of HPK1 inhibition on T-cell activation by measuring cytokine production.

Principle: PBMCs or purified T-cells are treated with **Hpk1-IN-55** and stimulated. The increased signaling resulting from HPK1 inhibition leads to enhanced production and secretion of effector cytokines like IL-2 and IFN-y, which are quantified in the culture supernatant.

#### Materials:

- Human PBMCs or purified T-cells
- Culture medium and plates
- Hpk1-IN-55 (serial dilutions)
- T-cell stimulation reagent (e.g., anti-CD3/anti-CD28)
- ELISA or Luminex-based kits for human IL-2 and IFN-y

#### Method:

- Plate PBMCs or T-cells in a 96-well culture plate.
- Treat cells with serial dilutions of Hpk1-IN-55 or DMSO control.
- Add a T-cell stimulation reagent.
- Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
- After incubation, centrifuge the plate and collect the culture supernatant.
- Quantify the concentration of IL-2 and/or IFN-γ in the supernatant using a commercially available ELISA or multiplex bead-based assay kit, following the manufacturer's instructions.
- Plot the cytokine concentration against the inhibitor concentration and fit the data to determine the EC50 value, representing the concentration at which the inhibitor induces a half-maximal response.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Introduction to Hematopoietic Progenitor Kinase 1 (HPK1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613741#hpk1-in-55-target-engagement-and-binding-affinity]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com